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Compound of Interest

Compound Name: Anadoline

Cat. No.: B3035025 Get Quote

A Note on Nomenclature: Initial searches for "Anadoline" yield limited specific data. However,

a significant body of research exists for "Enadoline," a potent kappa-opioid receptor agonist

with a similar name. This guide will focus on Enadoline, as it is the likely subject of interest for

researchers in drug development.

Chemical Identifiers
Identifier Value

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-

3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-

hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-

enoyl]oxypentanoate[1]

CAS Number 28513-29-3[1]

Molecular Formula C20H31NO7[1]

Core Compound Summary
Enadoline is a highly selective and potent kappa-opioid receptor (KOR) agonist.[2] It has been

investigated for its analgesic properties, though its development was hampered by dose-

limiting side effects such as dysphoria and visual distortions.[1] Despite this, its potent activity

at the KOR makes it a valuable tool for research into the kappa-opioid system and its

therapeutic potential, particularly in conditions like postoperative pain and potentially in the

management of comatose head injury or stroke where psychotropic side effects are less of a

concern.[1][2]
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Quantitative Data
Analgesic Efficacy in a Rat Model of Surgical Pain[2]

Parameter Dose (i.v.) Observation

Thermal Hyperalgesia 1-100 µg/kg (pre-surgery)
Dose-dependent blockade for

over 24 hours.

Static Allodynia 10 µg/kg (pre-surgery) Blockade for over 24 hours.

Dynamic Allodynia 10 µg/kg (pre-surgery) Blockade for over 24 hours.

Maintenance of Hyperalgesia

and Allodynia
100 µg/kg (post-surgery)

Complete blockade with a

shorter duration of action (2

hours).

Pharmacodynamic Effects in Humans[3][4]
Parameter Dose (i.m.) Observation

Sedation, Confusion,

Dizziness
20-80 µg/70 kg

Significant increases in these

measures.

Visual Distortions,

Depersonalization
20-80 µg/70 kg Production of these effects.

Psychotomimetic Effects 160 µg/70 kg Dose not tolerated.

Urinary Output 20-80 µg/70 kg Increased urinary output.

Potency
Comparison Potency of Enadoline

vs. Morphine 25 times more potent as an analgesic.[1]

vs. U-62066 (another KOR agonist) 17 times more potent.[1]

Mechanism of Action and Signaling Pathways
Enadoline exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-

protein coupled receptors (GPCRs).[3] The activation of KORs by enadoline initiates
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downstream signaling cascades that are primarily inhibitory to neuronal function.

The canonical signaling pathway for KOR activation involves two main arms: a G-protein

dependent pathway and a β-arrestin-2 dependent pathway.[3]

G-protein Dependent Pathway: This pathway is associated with the analgesic and anti-

pruritic effects of KOR agonists.[3] Upon enadoline binding, the Gαi/o subunit of the G-

protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ

subunit can also directly interact with and inhibit voltage-gated calcium channels and activate

G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to

hyperpolarization and reduced neuronal excitability.

β-arrestin-2 Dependent Pathway: This pathway is thought to mediate the dysphoric and

sedative effects of KOR agonists.[3] Following receptor activation, β-arrestin-2 is recruited to

the receptor, which can lead to receptor desensitization and internalization, as well as

initiating its own signaling cascades, including the activation of p38 mitogen-activated protein

kinase (MAPK).[4]
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Enadoline G-protein signaling pathway.
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Enadoline β-arrestin-2 signaling pathway.

Experimental Protocols
Rat Model of Postoperative Pain[2]

Objective: To assess the antihyperalgesic and antiallodynic effects of enadoline.

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure: A 1 cm incision is made through the skin and fascia of the plantar

surface of the hind paw.

Drug Administration: Enadoline is administered intravenously (i.v.) either 15 minutes before

surgery (pre-emptive) or 1 hour after surgery (treatment).

Behavioral Testing:

Thermal Hyperalgesia: The plantar test is used to measure the latency of paw withdrawal

from a radiant heat source.

Static Allodynia: Von Frey filaments of varying bending forces are applied to the plantar

surface of the paw to determine the paw withdrawal threshold.

Dynamic Allodynia: The plantar surface of the paw is lightly stroked with a cotton bud to

assess the withdrawal response.
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Data Analysis: The paw withdrawal latencies and thresholds are compared between

enadoline-treated and vehicle-treated groups.

Pre-Operative

Operative

Post-Operative

Animal Acclimatization

Enadoline/Vehicle
Administration (i.v.)

Plantar Incision

Behavioral Testing
(Plantar Test, von Frey, Cotton Bud)

Data Analysis

Click to download full resolution via product page

Workflow for the rat postoperative pain model.

Human Pharmacodynamic Study[3][4]
Objective: To characterize the pharmacodynamic effects of enadoline in humans.

Study Population: Healthy adult volunteers with a history of polysubstance abuse.

Study Design: Double-blind, placebo-controlled, crossover study.
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Drug Administration: Enadoline, butorphanol (a mixed mu/kappa agonist), hydromorphone (a

mu agonist), and placebo are administered intramuscularly (i.m.) in a randomized order. A

minimum of a 72-hour washout period is maintained between sessions.

Data Collection:

Physiological Measures: Respiratory rate, heart rate, blood pressure, and pupil diameter

are monitored.

Subjective Measures: Standardized questionnaires are used to assess mood, feelings of

euphoria, sedation, confusion, and other subjective effects (e.g., visual analog scales for

"high").

Observer-Rated Measures: Trained observers rate participants' signs of intoxication and

sedation.

Data Analysis: The effects of each active drug are compared to placebo and to each other

using appropriate statistical methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3035025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup

Experimental Session (Repeated)

Analysis

Participant Screening
and Enrollment

Randomized Drug
Administration (i.m.)

(Enadoline, Butorphanol,
Hydromorphone, Placebo)

Data Collection
(Physiological, Subjective,

Observer-Rated)

72-hour Washout Period

Next Session

Final Data Analysis

After Last Session

Click to download full resolution via product page

Workflow for the human pharmacodynamic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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